4'-Isobutylacetophenone
4'-Isobutylacetophenone
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Brand Name:
Vulcanchem
CAS No.:
38861-78-8
VCID:
VC21101430
InChI:
InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3
SMILES:
CC(C)CC1=CC=C(C=C1)C(=O)C
Molecular Formula:
C12H16O
Molecular Weight:
176.25 g/mol
4'-Isobutylacetophenone
CAS No.: 38861-78-8
Cat. No.: VC21101430
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. |
|---|---|
| CAS No. | 38861-78-8 |
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3 |
| Standard InChI Key | KEAGRYYGYWZVPC-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC=C(C=C1)C(=O)C |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(=O)C |
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